

Raltegravir potassium thermodynamic properties aqueous solution

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Compound Focus: Raltegravir Potassium

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Thermodynamic Properties of Raltegravir Potassium in Solution

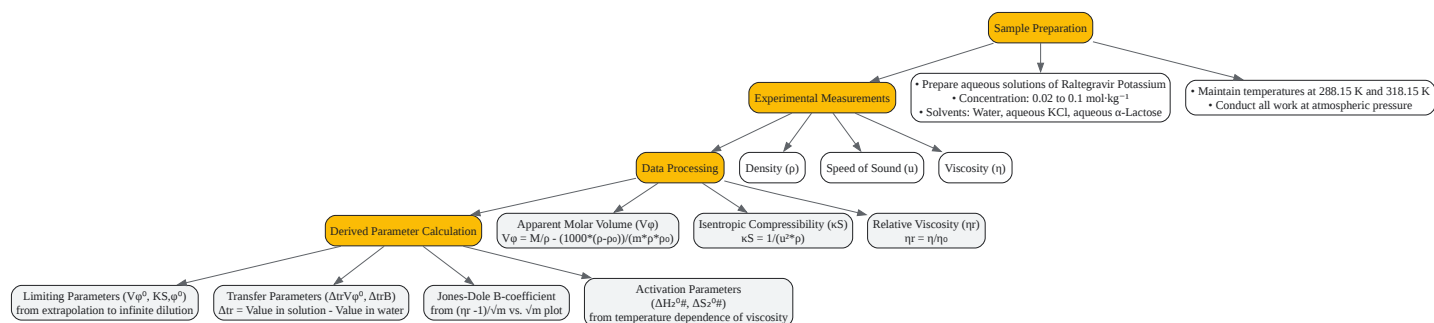
The following table summarizes the key experimentally determined properties for aqueous **Raltegravir potassium** solutions, both in pure water and in the presence of potassium chloride (KCl) or α -Lactose [1].

Property Category	Property Name (Symbol)	Experimental Conditions	Key Findings / Interpretation
Volumetric	Apparent Molar Volume ($V\phi$), Limiting Apparent Molar Volume ($V\phi^0$)	Solvent: Water, aqueous KCl, aqueous α -Lactose	Positive $V\phi^0$ values indicate solute-solvent interactions . The sign and magnitude of the transfer volume ($\Delta_{tr}V\phi^0$) help discern drug-co-solute interactions.
Compressibility	Isentropic Compressibility (κ_S), Limiting Apparent Molar Isentropic Compression (κ_S, ϕ^0)	Temperature: 288.15 K to 318.15 K	Negative κ_S, ϕ^0 values suggest electrostriction , where water molecules are structured tightly around drug ions.

Property Category	Property Name (Symbol)	Experimental Conditions	Key Findings / Interpretation
Viscometric	Jones-Dole Coefficient (B), Viscosity B-coefficient of Transfer ($\Delta\text{tr}B$)	Concentration: 0.02 to 0.1 mol·kg ⁻¹	Positive B-coefficients signify that the drug has a structure-making effect in solution.
Activation Parameters	Enthalpy ($\Delta H_2^{\circ\#}$), Entropy ($\Delta S_2^{\circ\#}$) of activation for viscous flow	Pressure: Atmospheric	These parameters provide insight into the energy barrier and orderliness of the viscous flow process.

Detailed Experimental Protocol

The research provides a clear methodological framework for obtaining the data summarized above. The workflow below illustrates the key stages of the experimental process.



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The experimental workflow for studying **Raltegravir potassium**'s thermodynamic properties involves sample preparation, direct measurement, and multi-step data analysis [1].

- **Sample Preparation:** Researchers prepared solutions of **Raltegravir potassium** in water, aqueous KCl, and aqueous α-Lactose, with concentrations from 0.02 to 0.1 mol·kg⁻¹. Measurements were taken at **288.15 K and 318.15 K** at atmospheric pressure [1].
- **Direct Experimental Measurements:** The study directly measured three fundamental properties: **density (ρ)** using a vibrating-tube densimeter, **speed of sound (u)** likely using an ultrasonic interferometer, and **viscosity (η)** typically measured with an Ubbelohde-type viscometer [1].
- **Data Analysis and Interpretation:** Direct measurements were used to calculate apparent molar volumes, compressibilities, and relative viscosity. Scientists then performed extrapolations to infinite dilution and calculated transfer parameters to understand solute-solvent and solute-solute interactions. The temperature dependence of viscosity was used to determine activation parameters, providing insight into the energy requirements of the viscous flow process [1].

Interpretation and Research Significance

For a researcher, the key significance lies in what these parameters reveal about the drug's behavior in a formulation-relevant environment.

- **Drug-Excipient Interactions:** The study specifically investigates interactions with **KCl and α -Lactose**, a common pharmaceutical excipient. By analyzing parameters like the transfer volume ($\Delta_{tr}V\phi^0$), one can determine whether the drug interacts favorably or unfavorably with these co-solutes, which is critical for predicting stability in solid dosages or lyophilized products [1].
- **Structure-Making Tendency:** The positive **B-coefficient** is a key indicator. It shows that **Raltegravir potassium** acts as a **structure-maker**, increasing the order of water molecules around it. This has implications for the drug's solubility, diffusion coefficient, and how it might behave in biological fluids [1].
- **Hydration and Solvation:** The negative values for apparent molar isentropic compression (K_S, ϕ^0) and the calculated **hydration number (nH)** provide strong evidence for **electrostriction**. This phenomenon confirms that the charged groups of the drug strongly hydrate, leading to a tightly bound hydration shell that is critical for understanding its dissolution and stability in aqueous media [1].

Conclusion and Research Context

This experimental data provides a robust thermodynamic profile of **Raltegravir potassium** in solution. The methodologies outlined are standard yet powerful for probing solute-solvent interactions. It is worth noting that the **physical form** of the drug substance (e.g., crystalline polymorphs like Form 3) can also influence its ultimate solubility and dissolution rate, which is a separate but related area of research covered in patent literature [2] [3].

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